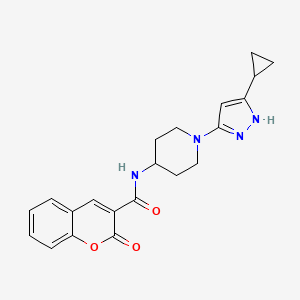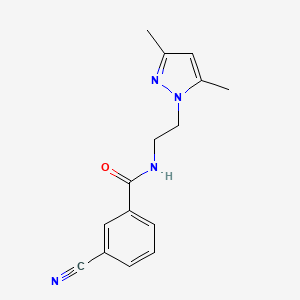![molecular formula C16H20N2O4S B2599319 Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate CAS No. 517903-83-2](/img/structure/B2599319.png)
Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. EHT 1864 is a member of the thiazole family of compounds and has been found to inhibit the activity of Rho GTPases, a family of proteins that play a critical role in cell signaling and regulation.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate and its derivatives have been explored for their synthesis and chemical reactivity. A study by Mohamed (2014) detailed a convenient synthesis process for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the compound's versatility in organic synthesis. This synthesis involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, highlighting the compound's potential as a building block for various chemical reactions (Mohamed, 2014).
Antimicrobial Activities
The antimicrobial properties of thiazole derivatives have been studied extensively. Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, assessing their in vitro antimicrobial activity against bacterial and fungal isolates. The study found that certain synthesized derivatives exhibit antimicrobial properties, suggesting potential applications in combating microbial infections (Wardkhan, Youssef, Hamed, & Ouf, 2008). Another study by Vinusha et al. (2015) on imino-4-methoxyphenol thiazole-derived Schiff base ligands also revealed moderate antimicrobial activity against certain bacteria and fungi, further supporting the potential use of these compounds in antimicrobial applications (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Catalytic Applications
A fascinating application of thiazole derivatives is found in catalysis. Ghorbanloo and Maleki Alamooti (2017) reported the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, showcasing its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This material's ability to be easily recovered and reused without significant loss of activity highlights its potential as a sustainable catalyst in chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).
Enzyme Inhibition
Additionally, thiazole derivatives have shown promise in enzyme inhibition studies, offering potential therapeutic applications. Babar et al. (2017) synthesized novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and evaluated their α-glucosidase and β-glucosidase inhibition activities. This study identified compounds with significant inhibitory activities, suggesting their potential use in managing diseases related to enzyme dysfunction (Babar et al., 2017).
Propriétés
IUPAC Name |
ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-22-15(20)10-13-11-23-16(18(13)8-9-19)17-12-4-6-14(21-2)7-5-12/h4-7,11,19H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZVHPBZVAQZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2599241.png)

![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2599244.png)
![4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2599245.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2599246.png)


![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide](/img/structure/B2599249.png)
![(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2599250.png)

![1,3-Dimethyl-7-(4-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2599252.png)
![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2599255.png)
![2,2-Difluorospiro[2.4]heptane-6-carboxylic acid](/img/structure/B2599257.png)
